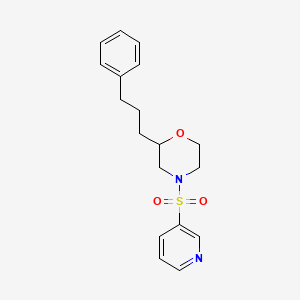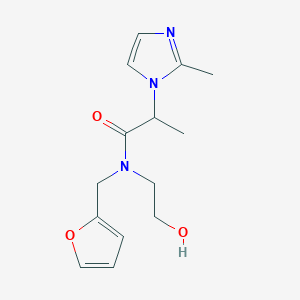
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine, also known as PPSM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPSM belongs to the class of sulfonyl-containing heterocycles and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine is not fully understood. However, it has been proposed that 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). COX-2 is an enzyme involved in the production of inflammatory mediators such as prostaglandins, while PLA2 is involved in the release of arachidonic acid, which is a precursor to inflammatory mediators. By inhibiting the activity of these enzymes, 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has also been found to inhibit the activity of enzymes such as COX-2 and PLA2. In addition, 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine is also stable under normal lab conditions and can be stored for extended periods. However, 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has not been extensively studied for its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the study of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine. One direction is to further elucidate the mechanism of action of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine. This will help to understand how 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine exerts its effects and identify potential targets for therapeutic intervention. Another direction is to study the toxicity and safety profile of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine. This will help to determine the potential clinical applications of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine. Finally, further studies are needed to investigate the potential therapeutic applications of 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine in different disease states.
Métodos De Síntesis
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-pyridinesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then reacted with 3-phenylpropanol in the presence of a catalyst such as palladium on carbon. The final product is obtained through purification steps such as column chromatography.
Aplicaciones Científicas De Investigación
2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-4-pyridin-3-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,18-10-5-11-19-14-18)20-12-13-23-17(15-20)9-4-8-16-6-2-1-3-7-16/h1-3,5-7,10-11,14,17H,4,8-9,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWPYLLOWVAUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CN=CC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-4-(3-pyridinylsulfonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)
![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-3-fluorobenzamide](/img/structure/B6083603.png)
![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6083604.png)
![N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6083610.png)
![N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6083624.png)